molecular formula C17H18ClN7OS B2465374 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058231-76-7

1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2465374
CAS RN: 1058231-76-7
M. Wt: 403.89
InChI Key: UFVMQLGTHJJFEG-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 1,2,4-triazole ring, which is another common motif in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step protocol. For example, a related compound was synthesized in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The structure of the compound can be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . The International Chemical Identifier (InChI) and the CAS registry number are also available .

Scientific Research Applications

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7OS/c1-23-16-15(21-22-23)17(20-11-19-16)27-10-14(26)25-8-6-24(7-9-25)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVMQLGTHJJFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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